molecular formula C9H9ClN2 B060817 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine CAS No. 182181-42-6

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B060817
CAS No.: 182181-42-6
M. Wt: 180.63 g/mol
InChI Key: JMNFYFVRZBKRMY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with chloromethylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production cost .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from room temperature to 100°C.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include substituted imidazo-pyridines, N-oxides, and reduced derivatives. These products can serve as intermediates for further chemical transformations or as final products with specific applications .

Scientific Research Applications

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA replication, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethylpyridine: Shares the chloromethyl group but lacks the fused imidazo-pyridine ring system.

    8-Methylimidazo[1,2-a]pyridine: Lacks the chloromethyl group but has a similar fused ring structure.

    2-(Chloromethyl)-3,5-dimethylpyridine: Contains additional methyl groups on the pyridine ring

Uniqueness

2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine is unique due to its combination of a chloromethyl group and a fused imidazo-pyridine ring system. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-7-3-2-4-12-6-8(5-10)11-9(7)12/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNFYFVRZBKRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390696
Record name 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182181-42-6
Record name 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.81 g of 1,3-dichloroacetone and 3.24 g of 2-amino-3-methylpyridine were dissolved in 30 ml of ethanol, and the solution was heated to reflux for 5 hours. The reaction mixture was cooled to room temperature and then concentrated under reduced pressure. To the residue, 50 ml of aqueous saturated sodium hydrogen carbonate was added and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography and then recrystallized from hexane-methyl-t-butyl ether to obtain 1.52 g of 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine.
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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